methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone CAS No. 874948-37-5](/img/structure/B12591466.png)
(5-{[5-(4-Methoxybenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone is a complex organic molecule featuring multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole rings can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The phenylmethyl group can be introduced via a coupling reaction, such as the Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or phenols.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mécanisme D'action
The mechanism of action of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can be compared with similar compounds like:
- (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-chlorophenyl)methanone
- (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-fluorophenyl)methanone
These compounds share a similar core structure but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The uniqueness of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone lies in its specific substituents, which may confer distinct properties and applications.
Propriétés
Numéro CAS |
874948-37-5 |
|---|---|
Formule moléculaire |
C31H26N2O3 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
[5-[[5-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C31H26N2O3/c1-20-8-10-22(11-9-20)30(34)27-18-16-25(32-27)29(21-6-4-3-5-7-21)26-17-19-28(33-26)31(35)23-12-14-24(36-2)15-13-23/h3-19,29,32-33H,1-2H3 |
Clé InChI |
AHNLUGXNHRUGLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


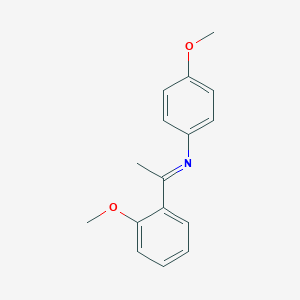


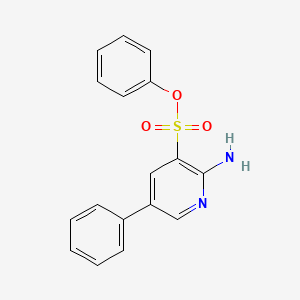

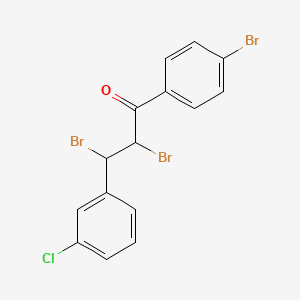

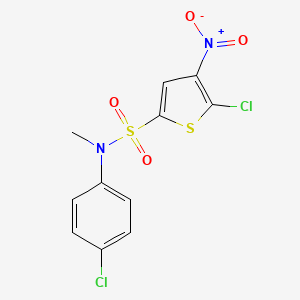
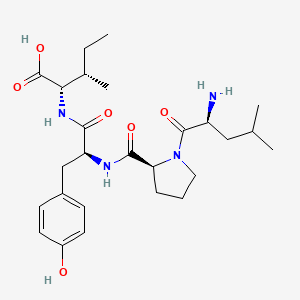

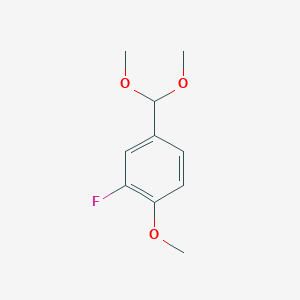
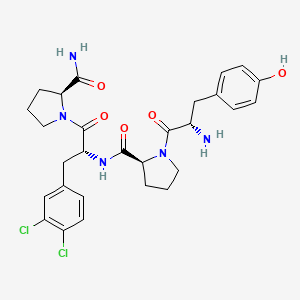
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
